N-Depropylpropafenone, (R)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Depropylpropafenone is typically synthesized through the biotransformation of propafenone. The primary enzymes involved in this process are CYP3A4 and CYP1A2, which catalyze the N-dealkylation of propafenone to form N-Depropylpropafenone . The reaction conditions for this biotransformation include the presence of these enzymes and appropriate cofactors in a suitable biological medium.
Industrial Production Methods
Industrial production of N-Depropylpropafenone involves the use of bioreactors where propafenone is subjected to enzymatic reactions under controlled conditions. The process ensures high yield and purity of the compound, making it suitable for further applications in research and medicine .
Chemical Reactions Analysis
Types of Reactions
N-Depropylpropafenone undergoes various chemical reactions, including:
Reduction: This reaction involves the gain of electrons, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH, and the presence of catalysts to facilitate the reactions .
Major Products Formed
Scientific Research Applications
N-Depropylpropafenone has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of metabolic pathways and enzyme kinetics.
Biology: It is used in the study of cellular processes and the effects of metabolites on cell function.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and effects of propafenone and its metabolites.
Industry: It is used in the development of new drugs and therapeutic agents
Mechanism of Action
N-Depropylpropafenone exerts its effects by interacting with various molecular targets and pathways. It primarily acts as a sodium channel blocker, reducing the influx of sodium ions into cardiac cells. This action stabilizes the myocardial membranes and reduces excitability, thereby preventing arrhythmias . The compound also exhibits some beta-blocking activity, contributing to its overall antiarrhythmic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Depropylpropafenone include:
Propafenone: The parent compound from which N-Depropylpropafenone is derived.
5-Hydroxypropafenone: Another metabolite of propafenone with similar antiarrhythmic properties.
Desethylamiodarone: A metabolite of amiodarone with similar electrophysiologic effects.
Uniqueness
N-Depropylpropafenone is unique in its specific metabolic pathway and its distinct electrophysiologic effects. While it shares some properties with its parent compound and other metabolites, its specific interactions with sodium channels and its beta-blocking activity make it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
138584-25-5 |
---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-[2-[(2R)-3-amino-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C18H21NO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13,19H2/t15-/m1/s1 |
InChI Key |
HIGKMVIPYOFHBP-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OC[C@@H](CN)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O |
Origin of Product |
United States |
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